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Introduction
SR9009, a synthetic REV-ERB agonist, has emerged as a potent modulator of metabolic

processes. By activating the nuclear receptors REV-ERBα and REV-ERBβ, which are key

components of the circadian clock, SR9009 influences the expression of genes involved in lipid

and glucose metabolism, mitochondrial biogenesis, and inflammatory responses. These

properties make it a valuable tool for in vitro metabolic research, offering insights into potential

therapeutic strategies for metabolic diseases such as obesity, type 2 diabetes, and

dyslipidemia. This document provides detailed application notes and experimental protocols for

the in vitro use of SR9009 in metabolic research.

Mechanism of Action
SR9009 exerts its effects by binding to and activating REV-ERBα and REV-ERBβ.[1][2] These

receptors are transcriptional repressors that play a crucial role in regulating the body's internal

clock and metabolism.[2][3] Upon activation by SR9009, REV-ERBs recruit co-repressors to the

regulatory regions of target genes, leading to the suppression of their transcription.[1] Key

metabolic genes regulated by REV-ERBs include those involved in lipogenesis,

gluconeogenesis, and inflammation. By modulating the expression of these genes, SR9009

can significantly impact cellular energy expenditure, fat storage, and glucose homeostasis.[1]

[2][4]
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Caption: SR9009 activates REV-ERBα/β, leading to transcriptional repression and metabolic

shifts.

Quantitative Data Summary
The following tables summarize the quantitative effects of SR9009 observed in various in vitro

studies.

Table 1: IC50 Values of SR9009 in Different Cell Lines
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Cell Line Assay Type IC50 (µM) Reference

Human Glioblastoma

(T98G)
MTT Assay (48h) ~20 [5]

Human Glioblastoma

(T98G)
MTT Assay (72h) <20 [5]

Human Hepatocellular

Carcinoma (HepG2)
MTT Assay (96h) ~40 [5]

Small-Cell Lung

Cancer (H69)

Cytotoxicity Assay

(72h)

Dose-dependent

cytotoxicity observed
[6]

Small-Cell Lung

Cancer (H446)

Cytotoxicity Assay

(72h)

Dose-dependent

cytotoxicity observed
[6]

Multiple Myeloma

(U266)
CCK8 Assay

Dose-dependent

viability decrease
[7]

Multiple Myeloma

(RPMI8226)
CCK8 Assay

Dose-dependent

viability decrease
[7]

Table 2: Effects of SR9009 on Gene Expression and Metabolic Parameters
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Cell Type Parameter Effect
Fold/Percent
Change

Reference

Goldfish Liver (in

vivo)
Plasma Glucose Decrease

Significant

reduction
[8][9]

Goldfish Liver (in

vivo)

Plasma

Triglycerides
Decrease

Significant

reduction
[8][9]

Mouse

Hypothalamus

(in vivo)

Bmal1 mRNA Repression
Significant

decrease at ZT6
[10]

Mouse Adipose

Tissue (in vivo)
Bmal1 mRNA Suppression

Significant

reduction
[11]

Mouse Ischemic

Cortex (in vivo)
Bmal1 mRNA

Attenuated

reduction

Remarkable

attenuation of

ischemia-

induced

reduction

[12]

Mouse Ischemic

Cortex (in vivo)
Clock mRNA

Attenuated

reduction

Remarkable

attenuation of

ischemia-

induced

reduction

[12]

Mouse Ischemic

Cortex (in vivo)
Per1 mRNA

Attenuated

reduction

Remarkable

attenuation of

ischemia-

induced

reduction

[12]

Mouse Ischemic

Cortex (in vivo)
Rev-erbα mRNA

Attenuated

reduction

Remarkable

attenuation of

ischemia-

induced

reduction

[12]
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Human

Macrophages

CD80 (M1

marker)

No significant

change
- [13]

Human

Macrophages

CD206 (M2

marker)

No significant

change
- [13]

Experimental Protocols
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Caption: A general workflow for studying the in vitro metabolic effects of SR9009.

Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures.[2][14][15]

Objective: To determine the effect of SR9009 on the viability and proliferation of cultured cells.

Materials:

96-well tissue culture plates

Cells of interest (e.g., HepG2, C2C12, 3T3-L1)

Complete culture medium

SR9009 stock solution (in DMSO)

MTS reagent (containing PES)

Plate reader capable of measuring absorbance at 490 nm

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete

culture medium.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell

attachment.

Prepare serial dilutions of SR9009 in complete culture medium from the stock solution. The

final DMSO concentration should be kept below 0.1%.

Remove the medium from the wells and add 100 µL of the SR9009 dilutions or vehicle

control (medium with the same percentage of DMSO) to the respective wells.

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
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Add 20 µL of MTS reagent to each well.

Incubate the plate for 1-4 hours at 37°C, protected from light.

Measure the absorbance at 490 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control cells.

Gene Expression Analysis (Quantitative Real-Time PCR)
This protocol is based on standard qPCR procedures.

Objective: To quantify the changes in the expression of target metabolic genes in response to

SR9009 treatment.

Materials:

6-well or 12-well tissue culture plates

Cells of interest

SR9009

RNA extraction kit

cDNA synthesis kit

qPCR master mix (e.g., SYBR Green)

Gene-specific primers for target genes (e.g., Bmal1, Sirt1, Ppargc1a, Fasn, Scd1) and a

housekeeping gene (e.g., Gapdh, Actb)

Real-time PCR system

Procedure:

Plate cells in 6-well or 12-well plates and grow to 70-80% confluency.
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Treat cells with the desired concentration of SR9009 or vehicle control for the specified

duration (e.g., 6, 12, or 24 hours).

Harvest the cells and extract total RNA using a commercial RNA extraction kit according to

the manufacturer's instructions.

Quantify the RNA concentration and assess its purity.

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers,

and cDNA template.

Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g.,

initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1

min).

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold

change in gene expression, normalized to the housekeeping gene.

Oxygen Consumption Rate (OCR) Assay (Seahorse XF
Analyzer)
This protocol is a general guideline for using the Agilent Seahorse XF Analyzer.[5]

Objective: To measure the effect of SR9009 on mitochondrial respiration and cellular oxygen

consumption.

Materials:

Seahorse XF96 or XFe96 cell culture microplates

Cells of interest

SR9009

Seahorse XF calibrant
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Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Seahorse XF Analyzer

Procedure:

Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them

to adhere overnight.

The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C

in a non-CO2 incubator.

On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay

medium supplemented with appropriate substrates.

Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow the cells to

equilibrate.

Prepare the mitochondrial stress test compounds and SR9009 in the assay medium at the

desired final concentrations. Load the compounds into the appropriate ports of the hydrated

sensor cartridge.

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

Replace the calibrant plate with the cell plate and initiate the assay.

The instrument will measure basal OCR and then sequentially inject SR9009 (or vehicle),

oligomycin, FCCP, and rotenone/antimycin A, measuring OCR after each injection.

Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration,

and non-mitochondrial oxygen consumption.

Glucose Uptake Assay (2-NBDG)
This protocol is adapted from standard 2-NBDG glucose uptake assay procedures.[7][8]
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Objective: To measure the effect of SR9009 on glucose uptake in cultured cells.

Materials:

96-well black, clear-bottom tissue culture plates

Cells of interest (e.g., C2C12 myotubes, 3T3-L1 adipocytes)

SR9009

Glucose-free DMEM

2-NBDG (fluorescent glucose analog)

Insulin (positive control)

Phloretin or Cytochalasin B (inhibitor control)

Fluorescence microplate reader or fluorescence microscope

Procedure:

Seed cells in a 96-well black, clear-bottom plate and differentiate if necessary (e.g., C2C12

myoblasts to myotubes).

Starve the cells in glucose-free DMEM for 2-4 hours prior to the assay.

Treat the cells with SR9009, vehicle control, insulin, or inhibitor control for the desired time.

Add 2-NBDG to each well at a final concentration of 50-100 µM.

Incubate for 30-60 minutes at 37°C.

Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS.

Add 100 µL of PBS to each well.

Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535

nm) or visualize using a fluorescence microscope.
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Logical Relationship of SR9009's Metabolic Effects
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Caption: SR9009's activation of REV-ERB leads to a cascade of metabolic changes.

Disclaimer: SR9009 is a research compound and is not approved for human consumption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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